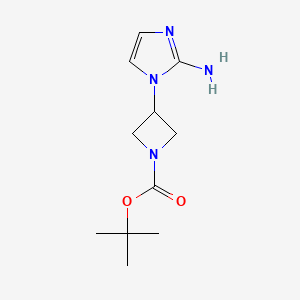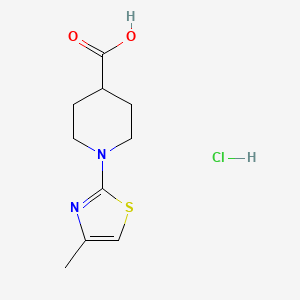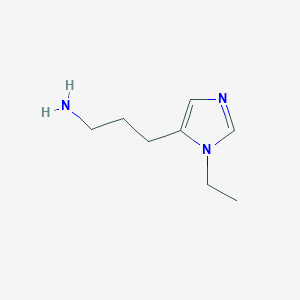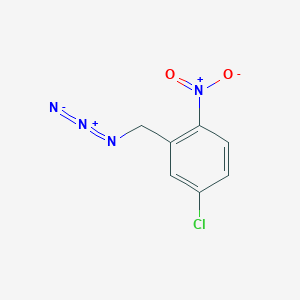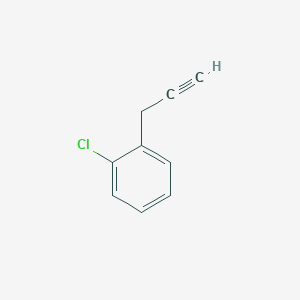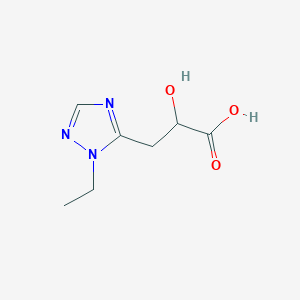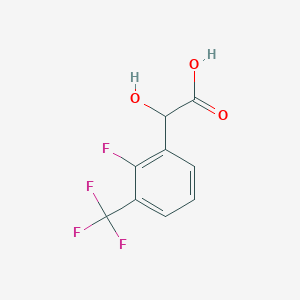
2-Fluoro-3-(trifluoromethyl)mandelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid is a fluorinated organic compound with the molecular formula C9H6F4O3. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid typically involves the introduction of fluorine and trifluoromethyl groups into an aromatic ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the aromatic ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include fluorinated ketones, alcohols, and substituted aromatic compounds, which are valuable intermediates in various chemical syntheses .
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate certain pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)phenylacetic acid
- 3-(Trifluoromethyl)phenylacetic acid
- 2-(Trifluoromethyl)phenylboronic acid
Uniqueness
2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid is unique due to the combination of fluorine and trifluoromethyl groups, which impart enhanced stability, reactivity, and biological activity compared to similar compounds. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H6F4O3 |
|---|---|
Molekulargewicht |
238.14 g/mol |
IUPAC-Name |
2-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6F4O3/c10-6-4(7(14)8(15)16)2-1-3-5(6)9(11,12)13/h1-3,7,14H,(H,15,16) |
InChI-Schlüssel |
NYDOINYVIKLEHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



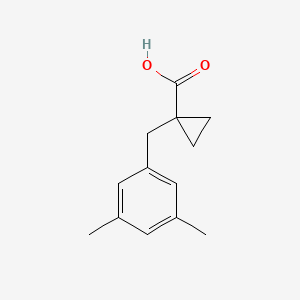

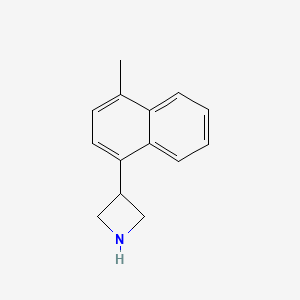
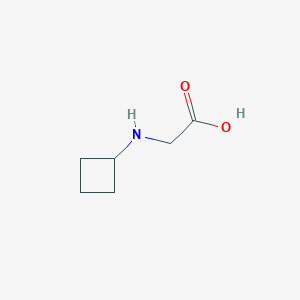
![2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)
